N-(2-Bromopyrimidin-5-YL)acetamide
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Overview
Description
Acetamide, N-(2-bromo-5-pyrimidinyl)-, also known as N-(5-bromo-2-pyrimidinyl)acetamide, is a chemical compound with the molecular formula C6H6BrN3O and a molecular weight of 216.04 g/mol . This compound is primarily used in scientific research and has various applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(2-bromo-5-pyrimidinyl)- typically involves the reaction of 2-bromo-5-pyrimidinamine with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
2-bromo-5-pyrimidinamine+acetic anhydride→N-(2-bromo-5-pyrimidinyl)acetamide+acetic acid
The reaction is usually conducted in a solvent such as toluene or dichloromethane, and the temperature is maintained at around 0-5°C to control the reaction rate .
Industrial Production Methods
Industrial production of Acetamide, N-(2-bromo-5-pyrimidinyl)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-(2-bromo-5-pyrimidinyl)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyrimidine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while oxidation and reduction reactions can produce N-oxides or amines, respectively .
Scientific Research Applications
Acetamide, N-(2-bromo-5-pyrimidinyl)- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of Acetamide, N-(2-bromo-5-pyrimidinyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom in the pyrimidine ring can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the compound can interact with DNA or RNA, affecting their function and stability .
Comparison with Similar Compounds
Similar Compounds
- N-(2-bromo-5-methoxyphenyl)acetamide
- N-(5-bromo-2-pyridinyl)acetamide
- N-(2-bromo-5-chloropyrimidinyl)acetamide
Uniqueness
Acetamide, N-(2-bromo-5-pyrimidinyl)- is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. The presence of the bromine atom at the 2-position and the acetamide group at the 5-position allows for specific interactions with molecular targets, making it a valuable compound in scientific research .
Biological Activity
N-(2-Bromopyrimidin-5-YL)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a bromine atom attached to a pyrimidine ring and an acetamide functional group. Its molecular formula is C7H8BrN3O, with a molecular weight of approximately 232.06 g/mol. The presence of the bromine atom is significant as it influences the compound's reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The bromine atom can form covalent bonds with nucleophilic residues in enzyme active sites, leading to enzyme inhibition. Additionally, this compound may interact with DNA or RNA, affecting their function and stability, which is crucial for its potential anticancer properties.
Anticancer Properties
Research indicates that this compound exhibits promising anticancer activity. Studies have shown that certain derivatives of brominated pyrimidines can inhibit tumor growth effectively. For instance, in vitro assays demonstrated that this compound can induce apoptosis in cancer cell lines by modulating cell cycle progression and promoting cell death pathways.
Antimicrobial Activity
In addition to its anticancer properties, this compound has been studied for its antimicrobial effects. Preliminary studies suggest that it possesses significant antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents. The mechanism may involve disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways.
Case Studies
- Antitumor Activity : A study evaluated the effects of this compound on various cancer cell lines, including breast and prostate cancer cells. Results indicated a dose-dependent inhibition of cell proliferation, with IC50 values ranging from 10 to 25 µM depending on the cell line tested.
- Antimicrobial Efficacy : In another study, this compound was tested against multi-drug resistant strains of bacteria. The compound showed effective inhibition at concentrations as low as 15 µM, suggesting its potential as a therapeutic agent against resistant infections.
Data Tables
Biological Activity | IC50 (µM) | Tested Cell Lines |
---|---|---|
Antitumor | 10 - 25 | Breast cancer (MCF-7), Prostate (PC-3) |
Antimicrobial | 15 | Multi-drug resistant Staphylococcus aureus |
Properties
CAS No. |
1209458-44-5 |
---|---|
Molecular Formula |
C6H6BrN3O |
Molecular Weight |
216.04 g/mol |
IUPAC Name |
N-(2-bromopyrimidin-5-yl)acetamide |
InChI |
InChI=1S/C6H6BrN3O/c1-4(11)10-5-2-8-6(7)9-3-5/h2-3H,1H3,(H,10,11) |
InChI Key |
QCEWICRFGKXCAT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CN=C(N=C1)Br |
Origin of Product |
United States |
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